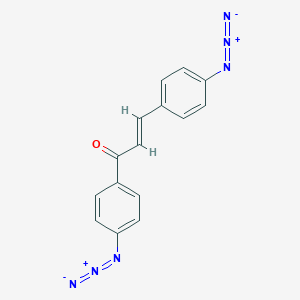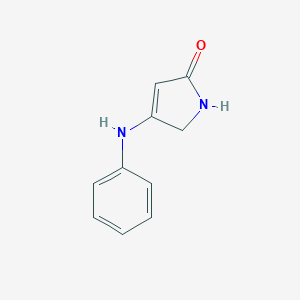
1,3-Bis(4-azidophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-azidophenyl)-2-propen-1-one, also known as DABCO azide, is a versatile and widely used compound in chemical research. It is a crystalline white powder that has a molecular weight of 458.46 g/mol. The compound contains two azide groups (-N3) and a propenone group (-C(O)CH=CH-), making it an excellent precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-azidophenyl)-2-propen-1-one is based on the azide-alkyne cycloaddition reaction, also known as the Huisgen reaction. The azide groups in 1,3-Bis(4-azidophenyl)-2-propen-1-one azide react with alkynes or alkenes to form 1,2,3-triazoles, which are stable and biocompatible compounds. This reaction is widely used in click chemistry, a powerful tool for the synthesis of complex molecules.
Biochemical and Physiological Effects:
1,3-Bis(4-azidophenyl)-2-propen-1-one is not used in drug development, and therefore there is limited information on its biochemical and physiological effects. However, studies have shown that the compound is non-toxic and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1,3-Bis(4-azidophenyl)-2-propen-1-one is its versatility and ease of use in chemical synthesis. It is a highly reactive compound that can be easily modified to suit various research needs. However, the compound is sensitive to light and must be stored in the dark to avoid decomposition. Additionally, the azide groups in 1,3-Bis(4-azidophenyl)-2-propen-1-one azide are highly explosive and require careful handling during synthesis and storage.
Direcciones Futuras
There are numerous future directions for the use of 1,3-Bis(4-azidophenyl)-2-propen-1-one in scientific research. One potential application is in the development of functional materials for drug delivery and biomedical imaging. The compound can also be used in the synthesis of new polymers and dendrimers with unique properties. Additionally, the use of 1,3-Bis(4-azidophenyl)-2-propen-1-one azide in click chemistry is expected to grow, leading to the development of new click reactions and the synthesis of complex molecules.
Conclusion:
1,3-Bis(4-azidophenyl)-2-propen-1-one is a versatile and widely used compound in chemical research. Its unique structure and reactivity make it an excellent precursor for the synthesis of various organic compounds. The compound has numerous applications in scientific research, including drug development, biomedical imaging, and materials science. With continued research and development, the use of 1,3-Bis(4-azidophenyl)-2-propen-1-one is expected to expand, leading to new discoveries and breakthroughs in chemistry and related fields.
Métodos De Síntesis
The synthesis of 1,3-Bis(4-azidophenyl)-2-propen-1-one is a multi-step process that involves the reaction of 4-bromobenzyl alcohol with sodium azide to form 4-azidobenzyl alcohol. This intermediate is then reacted with 2-hydroxyacetophenone in the presence of a base catalyst to form the final product, 1,3-Bis(4-azidophenyl)-2-propen-1-one. The synthesis of 1,3-Bis(4-azidophenyl)-2-propen-1-one azide is a well-established method and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
1,3-Bis(4-azidophenyl)-2-propen-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, including polymers, dendrimers, and macrocycles. The compound is also used as a crosslinking agent in the preparation of functional materials for biomedical and environmental applications.
Propiedades
Nombre del producto |
1,3-Bis(4-azidophenyl)-2-propen-1-one |
|---|---|
Fórmula molecular |
C15H10N6O |
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
(E)-1,3-bis(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10N6O/c16-20-18-13-6-1-11(2-7-13)3-10-15(22)12-4-8-14(9-5-12)19-21-17/h1-10H/b10-3+ |
Clave InChI |
FSAONUPVUVBQHL-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)


![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)